molecular formula C21H17N3O5S B2958516 (5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate CAS No. 1206998-50-6

(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate

Cat. No. B2958516
CAS RN: 1206998-50-6
M. Wt: 423.44
InChI Key: PNMBHLNSOPISKG-UHFFFAOYSA-N
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Description

The compound “(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate” is a complex organic molecule. It contains several functional groups and rings, including a dihydrobenzo[b][1,4]dioxin ring, an isoxazole ring, a pyrrole ring, and a thiazole ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3- (4-Cyanophenyl)-5- (2,3-Dihydrobenzo [b] [1,4]dioxin-7-yl)-isoxazole was achieved through a developed method . Another method involved the use of 2,3-dihydroxybenzoic acid as the initial material, followed by alkylation, azidation, Curtius rearrangement, hydrolysis, and salification .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The presence of various functional groups suggests that it could participate in a variety of reactions. For instance, the isoxazole ring could undergo reactions at the nitrogen atom, and the ester group could undergo hydrolysis or transesterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, its solubility would be influenced by the polar functional groups present. Its melting and boiling points would depend on the strength of intermolecular forces .

Scientific Research Applications

Quorum Sensing Inhibition

Thiazole derivatives have been identified as potential inhibitors of quorum sensing . Quorum sensing is a system of stimuli and response correlated with population density. Inhibiting quorum sensing can be a strategy to combat bacterial infections without relying on antibiotics.

Antimicrobial Activity

Thiazole compounds exhibit significant biological activities, including antibacterial, antiprotozoal, antitubercular, and antifungal properties . These activities make them valuable in developing treatments for various infections.

Anticancer Properties

Benzothiazole derivatives have shown promise in anti-tumor studies due to their unique structures and broad spectrum of biological effects . They are being explored as new anti-tumor small molecule drugs with anti-inflammatory and anticancer properties.

Antidepressant and Anticonvulsant Effects

Newly synthesized benzo[d]thiazole derivatives have been investigated for their potential antidepressant activity and anticonvulsant effect . This suggests possible applications in treating depression and preventing seizures.

Agricultural Applications

Thiazole-derived compounds find applications in agriculture, possibly as growth promoters or pesticides due to their chemical properties .

Catalysis and Material Science

These compounds are used in catalysis and material science, particularly in light harvesting, manufacturing LEDs, photochromes, molecular switches, and nonlinear optical materials .

Anti-Diabetic Activity

Thiazole derivatives have been reported to exhibit anti-diabetic activity, making them candidates for diabetes treatment research .

Alzheimer’s Disease Research

Some thiazole derivatives have shown effectiveness against amyloid plaques linked to Alzheimer’s disease, suggesting potential applications in Alzheimer’s research .

Future Directions

The future research directions could involve studying the biological activity of this compound and its derivatives, optimizing its synthesis, and investigating its potential applications in medicine or other fields .

properties

IUPAC Name

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S/c1-13-19(30-21(22-13)24-6-2-3-7-24)20(25)28-12-15-11-17(29-23-15)14-4-5-16-18(10-14)27-9-8-26-16/h2-7,10-11H,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMBHLNSOPISKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)OCC3=NOC(=C3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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